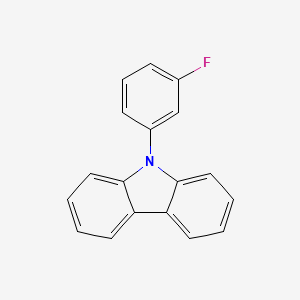

9-(3-Fluorophenyl)-9H-carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-(3-Fluorophenyl)-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. While the specific compound of interest is not directly studied in the provided papers, carbazole and its derivatives are widely researched due to their interesting photophysical, electrochemical, and fluorescence properties, which make them suitable for various applications, including organic electronics and fluorescence studies.

Synthesis Analysis

The synthesis of carbazole derivatives often involves coupling reactions such as the Ulmann coupling or Sonogashira cross-coupling. For instance, bipolar materials based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles are synthesized using Ulmann coupling reactions . Similarly, carbazole-based fluorophores are synthesized via Sonogashira type cross-coupling reactions . These methods are likely applicable to the synthesis of this compound, with modifications to incorporate the 3-fluorophenyl group.

Molecular Structure Analysis

The molecular structure of carbazole derivatives is crucial in determining their photophysical and electrochemical properties. For example, the position of substituents on the carbazole core can significantly affect the electronic properties of the material . The molecular structure is often elucidated using spectroscopic methods and theoretical calculations, such as DFT (Density Functional Theory) .

Chemical Reactions Analysis

Carbazole derivatives undergo various chemical reactions depending on their substituents. For example, the electron-donating carbazole moiety can be combined with electron-accepting groups to create materials with bipolar transporting ability . The reactivity of the phenyl group at the 9-position of carbazole can be influenced by the nature of the substituents, affecting the redox and chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives, such as their fluorescence, glass transition temperatures, and electrochemical properties, are influenced by their molecular structure. For instance, the introduction of bulky substituents can lead to high thermal stability . The photophysical properties, including absorption and emission characteristics, are solvent-dependent and can be studied through various spectroscopic techniques . The presence of substituents like fluorophenyl units can lead to aggregation-induced emission properties and polymorphism, which are significant for applications in optoelectronic devices .

Scientific Research Applications

Polymer Light Emitting Diodes

9-(3-Fluorophenyl)-9H-carbazole derivatives have been explored for their applications in polymer light-emitting diodes (PLEDs). For instance, a study by Cho et al. (2010) synthesized ligands using a carbazolyl group attached to pyridine in 2-phenylpyridine and 2-(4-fluorophenyl)pyridine. These ligands were utilized to create Ir(III) complexes with improved solubility and significant electroluminescent properties, demonstrating potential applications in PLEDs with high external quantum efficiency and luminous efficiency (Cho et al., 2010).

Crystal Structure and Molecular Interactions

This compound and its derivatives have been studied for their crystal structures and molecular interactions. A study by Kubicki et al. (2007) examined the crystal structures of various 9-[(E)-2-(4-halogenophenyl)vinyl]-9H-carbazoles, noting their packing modes and weak C-H...X interactions. This research provides insights into the molecular structures and interactions of these compounds, which can be crucial for their application in various fields, including material science and pharmaceuticals (Kubicki, Prukała, & Marciniec, 2007).

Biotransformation and Oxidation Products

The biotransformation and characterization of oxidation products of 9H-carbazole derivatives have been a subject of research. Waldau et al. (2009) investigated the ability of biphenyl-utilizing bacteria to produce hydroxylated 9H-carbazole metabolites. This study contributes to the understanding of the microbial transformation of 9H-carbazole and its derivatives, which is relevant for pharmacological applications and environmental bioremediation strategies (Waldau, Methling, Mikolasch, & Schauer, 2009).

Aggregation-Induced Fluorescence

The phenomenon of aggregation-induced fluorescence has been explored in carbazole-based organic fluorophores. Jiao et al. (2019) synthesized carbazole-based fluorophores exhibiting aggregation-induced fluorescence, which could have potential applications in the field of organic electronics and photonics (Jiao et al., 2019).

Future Directions

properties

IUPAC Name |

9-(3-fluorophenyl)carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN/c19-13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPDJJWGODNLJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Chlorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2529387.png)

![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529392.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2529395.png)